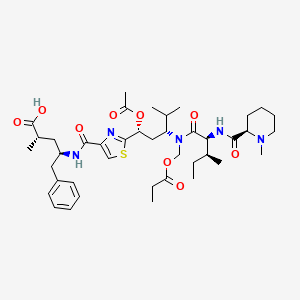
Tubulysin F
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubulysin F is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound, like other tubulysins, inhibits tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tubulysin F involves multiple steps, starting from simple amino acid derivatives. The key steps include the formation of peptide bonds and the introduction of various functional groups. The synthetic route typically involves the use of protecting groups to ensure selective reactions at specific sites. The final steps often include deprotection and purification to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. advances in synthetic chemistry have enabled the development of scalable methods for its production. These methods often involve the use of automated peptide synthesizers and high-performance liquid chromatography for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Tubulysin F undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for specific applications or to study its structure-activity relationships .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.
Applications De Recherche Scientifique
Tubulysin F has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide synthesis and structure-activity relationships. In biology, this compound is employed to investigate microtubule dynamics and cell cycle regulation .
In medicine, this compound has shown promise as a potent anticancer agent. Its ability to inhibit tubulin polymerization makes it a valuable tool for studying cancer cell proliferation and developing new therapeutic strategies. Additionally, this compound is being explored for use in antibody-drug conjugates, where it can be selectively delivered to cancer cells to enhance therapeutic efficacy .
Mécanisme D'action
The mechanism of action of tubulysin F involves the inhibition of tubulin polymerization, which is essential for microtubule formation. By binding to tubulin, this compound disrupts the dynamic equilibrium of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This mechanism is similar to that of other microtubule-targeting agents, such as vinblastine and taxol, but this compound is often more potent .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tubulysin F include other members of the tubulysin family, such as tubulysin A, tubulysin B, tubulysin D, and tubulysin E. These compounds share a common core structure but differ in their side chains and functional groups .
Uniqueness of this compound: this compound is unique among the tubulysins due to its specific side chain modifications, which contribute to its distinct biological activity and potency. Compared to other tubulysins, this compound has shown superior activity against certain drug-resistant cancer cell lines, making it a valuable candidate for further development as an anticancer agent .
Propriétés
Formule moléculaire |
C41H61N5O9S |
|---|---|
Poids moléculaire |
800.0 g/mol |
Nom IUPAC |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-(propanoyloxymethyl)amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C41H61N5O9S/c1-9-26(5)36(44-38(50)32-18-14-15-19-45(32)8)40(51)46(24-54-35(48)10-2)33(25(3)4)22-34(55-28(7)47)39-43-31(23-56-39)37(49)42-30(20-27(6)41(52)53)21-29-16-12-11-13-17-29/h11-13,16-17,23,25-27,30,32-34,36H,9-10,14-15,18-22,24H2,1-8H3,(H,42,49)(H,44,50)(H,52,53)/t26-,27-,30+,32+,33+,34+,36-/m0/s1 |
Clé InChI |
RWWMZVCEIUIEHQ-WIIAZBTESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N(COC(=O)CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCCN3C |
SMILES canonique |
CCC(C)C(C(=O)N(COC(=O)CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCCN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



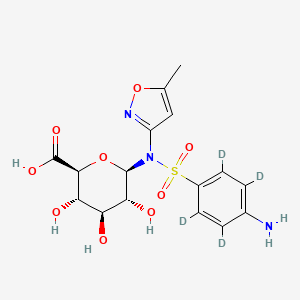
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
![4-[(1S)-1-[[2-[(4-fluorophenyl)methyl]-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonyl]amino]ethyl]benzoic acid](/img/structure/B12426746.png)
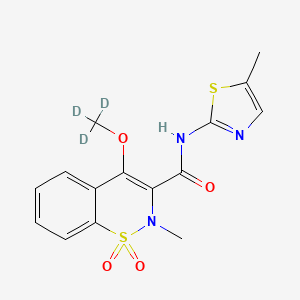
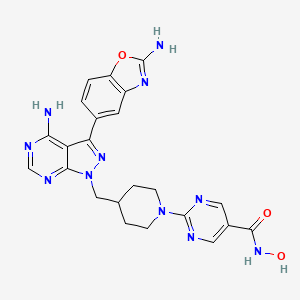

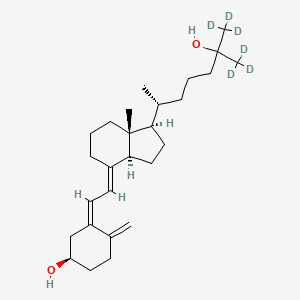


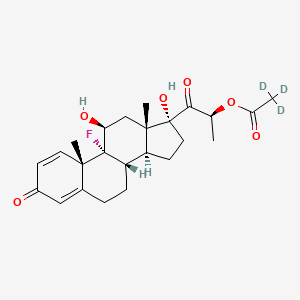

![13,17,18,19-Tetrahydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,9,12,16(20),17-octaene-6,7-dione](/img/structure/B12426809.png)
![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)
